molecular formula C20H23N5O2 B2431358 3-{3-[3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]-3-oxopropyl}-3,4-dihydroquinazolin-4-one CAS No. 2320463-53-2

3-{3-[3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]-3-oxopropyl}-3,4-dihydroquinazolin-4-one

Cat. No.: B2431358
CAS No.: 2320463-53-2
M. Wt: 365.437
InChI Key: KDKJDFQJEFHKEH-UHFFFAOYSA-N
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Description

3-{3-[3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]-3-oxopropyl}-3,4-dihydroquinazolin-4-one is a complex organic compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes a quinazolinone core, a piperidine ring, and a pyrazole moiety. The presence of these functional groups makes it a compound of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{3-[3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]-3-oxopropyl}-3,4-dihydroquinazolin-4-one typically involves multiple steps, starting with the preparation of the quinazolinone core One common method involves the condensation of anthranilic acid with formamide to form the quinazolinone ring

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-{3-[3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]-3-oxopropyl}-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can lead to the formation of reduced quinazolinone derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinazolinone N-oxides, while reduction can yield dihydroquinazolinones.

Scientific Research Applications

3-{3-[3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]-3-oxopropyl}-3,4-dihydroquinazolin-4-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: Researchers investigate its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action.

Mechanism of Action

The mechanism of action of 3-{3-[3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]-3-oxopropyl}-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets in the body. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds with similar quinazolinone cores but different substituents.

    Piperidine Derivatives: Compounds with piperidine rings and varying functional groups.

    Pyrazole Derivatives: Compounds containing pyrazole moieties with different substituents.

Uniqueness

What sets 3-{3-[3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]-3-oxopropyl}-3,4-dihydroquinazolin-4-one apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for diverse research applications.

Properties

IUPAC Name

3-[3-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]-3-oxopropyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O2/c1-23-12-16(11-22-23)15-5-4-9-24(13-15)19(26)8-10-25-14-21-18-7-3-2-6-17(18)20(25)27/h2-3,6-7,11-12,14-15H,4-5,8-10,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDKJDFQJEFHKEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2CCCN(C2)C(=O)CCN3C=NC4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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